molecular formula C30H22N4O7S4 B2574229 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide CAS No. 392251-36-4

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide

Cat. No.: B2574229
CAS No.: 392251-36-4
M. Wt: 678.77
InChI Key: KTYZNPNHVSFGRQ-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a sophisticated chemical tool of significant interest in biochemical and pharmacological research, particularly in the study of protein-protein interactions and enzyme inhibition. This symmetric, bifunctional compound features two identical 6-methanesulfonyl-benzothiazole carboxamide moieties linked by a central phenoxy-benzamide scaffold. This structural motif is designed to act as a bivalent inhibitor or a molecular glue, potentially capable of simultaneously engaging with two target sites or proteins. The benzothiazole core, a privileged structure in medicinal chemistry, is known for its diverse biological activities and is frequently explored in the development of kinase inhibitors and probes for neurodegenerative disease pathways. The presence of the methanesulfonyl groups enhances solubility and can be critical for specific binding interactions within an enzyme's active site. Researchers utilize this compound primarily as a key intermediate or a functional probe in high-throughput screening campaigns and target validation studies, aiming to elucidate novel signaling pathways or disrupt pathological protein complexes. Its high molecular weight and complex structure make it a challenging and valuable synthetic target for method development. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O7S4/c1-44(37,38)21-11-13-23-25(15-21)42-29(31-23)33-27(35)17-3-7-19(8-4-17)41-20-9-5-18(6-10-20)28(36)34-30-32-24-14-12-22(45(2,39)40)16-26(24)43-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYZNPNHVSFGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O7S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation. The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride under basic conditions.

The final step involves the coupling of the benzothiazole derivatives with 4-aminophenoxybenzamide through amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole core can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide has shown promise in several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting AChE, the compound increases the levels of acetylcholine, which can improve cognitive function and memory. Additionally, the compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • N-(6-Substituted-Benzothiazol-2-yl) Derivatives (): Compounds such as N-(6-substituted-benzothiazol-2-yl)-succinamic acids feature substitutions like halogens or alkyl groups at the 6-position. For example, halogenated derivatives (e.g., bromo or chloro) may enhance lipophilicity but lack the polar sulfonyl group’s hydrogen-bonding capacity .
  • N-(6-Methoxy-1,3-Benzothiazol-2-yl) Derivatives ():
    Methoxy substituents (e.g., in N-(6-methoxy-1,3-benzothiazol-2-yl)-2-tosylacetamide) are electron-donating, contrasting with the methanesulfonyl group’s electron-withdrawing nature. This difference impacts electronic distribution on the benzothiazole ring, altering reactivity and binding modes. Methoxy groups may improve solubility but reduce affinity for targets requiring strong dipole interactions .

  • Sulfamoyl and Sulfonyl Variants (): N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide () contains a dimethylsulfamoyl group, which introduces basic nitrogen atoms capable of forming hydrogen bonds.

Structural Modifications in Linker Regions

  • Phenoxy vs. Alkoxy Linkers (): N-[4-(6-Methylbenzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide () uses a flexible alkoxy linker, which may increase conformational freedom compared to the rigid phenoxy bridge in the target compound. Rigid linkers often enhance selectivity by restricting binding conformations but may reduce solubility .
  • Acetamide vs. Benzamide Linkers (): The acetamide spacer in N-(6-methoxy-1,3-benzothiazol-2-yl)-2-tosylacetamide () is shorter than the target’s benzamide-phenoxy-benzamide system.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Benzothiazole Derivatives

Compound Substituent(s) Molecular Weight (g/mol) Notable Functional Groups Key Spectral Data (IR/NMR)
Target Compound 6-methanesulfonyl ~600* Dual sulfonyl, benzamide IR: S=O stretches ~1350–1150 cm⁻¹
N-(6-Bromo-benzothiazol-2-yl)acetamide 6-bromo 285.1 Bromo, acetamide ¹H NMR: δ 8.1 (s, 1H, Ar–H)
N-(6-Methoxy-benzothiazol-2-yl)-tosylacetamide 6-methoxy, tosyl 404.4 Methoxy, sulfonyl IR: C–O–C ~1250 cm⁻¹
N-(6-Dimethylsulfamoyl-benzothiazol-2-yl)-4-methoxybenzamide 6-dimethylsulfamoyl 391.4 Sulfamoyl, methoxy ¹³C NMR: δ 45.2 (N–CH₃)

*Estimated based on structural similarity to .

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound belonging to the benzothiazole class. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The structural features of this compound enhance its reactivity and biological interactions.

Chemical Structure and Properties

The compound features a benzothiazole moiety with methanesulfonyl groups, which are known to influence its solubility and bioactivity. The presence of multiple functional groups allows for diverse interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H19N3O4S2
Melting PointNot specified
SolubilityModerate in organic solvents

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors that are critical for the survival and proliferation of pathogens or cancer cells. Research indicates that benzothiazole derivatives can modulate various cellular pathways, including apoptosis and inflammation.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer).

Key Findings:

  • Cell Proliferation Inhibition: Compounds showed significant inhibition of cell proliferation in A431 and A549 cell lines using the MTT assay.
  • Apoptosis Induction: Flow cytometry analysis indicated that these compounds promote apoptosis in cancer cells.
  • Inflammatory Response Modulation: The expression levels of inflammatory markers such as IL-6 and TNF-α were significantly reduced in treated macrophage cell lines (RAW264.7) .

Antimicrobial Activity

Benzothiazole compounds have also been noted for their antimicrobial properties. Research indicates that they can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.

Case Studies

Several studies have focused on synthesizing and evaluating benzothiazole derivatives for their biological activities:

  • Study on Compound B7: This compound significantly inhibited the proliferation of A431, A549, and H1299 cancer cells and induced apoptosis at concentrations ranging from 1 to 4 μM .
  • Evaluation of Novel Benzothiazoles: A series of novel benzothiazole compounds were synthesized and tested against various cancer cell lines, demonstrating promising anticancer activity through multiple assays including scratch wound healing assays to evaluate cell migration .

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